(R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a benzyl group substituted with two methoxy groups, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the alkylation of a chiral glycine derivative with 2,5-dimethoxybenzyl bromide under basic conditions, followed by hydrolysis to yield the target compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the compound may involve crystallization or chromatographic techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form an imine or nitrile derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include imine or nitrile derivatives from oxidation, alcohols or aldehydes from reduction, and various substituted benzyl derivatives from substitution reactions.
Scientific Research Applications
®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which ®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid exerts its effects is dependent on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid: The enantiomer of the target compound, which may have different biological activities.
2,3-Dimethoxybenzylamine: A related compound with similar structural features but lacking the propanoic acid moiety.
2,5-Dimethoxyphenethylamine: A compound with a similar benzyl group but different functional groups.
Uniqueness
®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a propanoic acid moiety. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H17NO4 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-3-4-11(17-2)8(6-10)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
QMAVJLLJGFZIKV-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C[C@H](CN)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(CN)C(=O)O |
Origin of Product |
United States |
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